Journal Name:Nature Materials
Journal ISSN:1476-1122
IF:47.656
Journal Website:http://www.nature.com/nmat/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:146
Publishing Cycle:Monthly
OA or Not:Not
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.tetlet.2023.154637
Herein, a simple protocol has been outlined for visible-light-induced dearomative amidation reaction of phenol derivatives to afford spirolactams with broad substrate scope. The amidation was found to proceed smoothly without any photocatalyst at room temperature, and the desired spirolactams were obtained in 23%–87% yields. showed good functional-group tolerance and a broad substrate scope
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.tetlet.2023.154626
This paper presents the advances in the synthesis of dragmacidin E. Since its isolation from a southern Australian deep-water marine sponge by Capon et al. in 1998, the Funk, Feldman, Jia, and Nemoto groups have conducted synthetic studies on this bis-indole alkaloid. An overview of the synthetic studies reported thus far, including the total synthesis of (±)-dragmacidin E achieved by Feldman et al. in 2011, is presented.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.tetlet.2023.154638
A thermodynamic-promoting diastereoselective synthesis of dispirooxindole-pyrrolizines was developed by a five-component reaction with a dual 1,3-dipolar cycloadditions process of non-stabilized azomethine ylides that includes the decarboxylation of glycine and αCH functionalization of generated pyrrolidines in situ. This process is a solid and versatile strategy for rapidly assembling fused pyrrolizines with two spirooxindoles bearing seven stereocenters. Homogeneous Brønsted acid catalysis and benign solvent in one-step reaction can be used to promote the green process, with by-products of CO2 and H2O, and potentiating environmental tolerance.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.tetlet.2023.154623
An efficient and practical approach for the synthesis of tetrasubstituted pyridines has been described via the Imidazole hydrochloride-promoted reaction of enaminones with DMSO. This protocol showed good functional group tolerance, and a series of pyridines were synthesized in moderate to good yields without metal catalysts. A multi-gram scale reaction was also performed to ensure the scalability of the reaction. Notably, DMSO plays two vital roles: carbon source and solvent.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.tetlet.2023.154622
A 1,6-addition of indolizines to para-quinone methides was developed using only 2 mol% indium chloride as a catalyst. The method successfully allows the regioselective addition of indolizines at positions 1 and/or 3 to p-quinone methides, leading to the formation of the desired products in excellent yields in most cases (up to 99%) under mild conitions and in short reaction time.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.tetlet.2023.154614
A novel approach to [1,3]oxazin-1-ones from 1,1-disubstituted alkene and N,O-acetals through scandium trifluoromethanesulfonate as catalyst in dichloroethane at 60 °C. The structure of this product is easily accessible. This protocol merits several advantages, such as very gentle conditions, cheap starting materials, and high yields. Altogether, 22 cases were investigated, and all the products were confirmed by spectrum methods. Three compounds were performed single crystal diffraction. The diastereochemistry was also studied in several cases.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.tetlet.2023.154615
A synthesis of the branched tetrasaccharide fragment of saccharomicin B through a [2+2] strategy is reported. Stereoselective coupling of a saccharosamine ortho-alkynyl benzoate to a digitoxose thioglycoside acceptor afforded the Sac-11-Digi-10 donor in 50% yield. This latter compound was then united with our previously reported Fuc-8-Eva-9 disaccharide under AgPF6 promotion to afford the target tetrasaccharide in 20% yield. The resulting tetrasaccharide can serve as a linchpin for assembling the target molecule.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.tetlet.2023.154613
Aleurodiscal is one of the representative members of the isopropyl trans-hydrindane sesterterpenoid family. Herein, we describe our efforts towards the synthesis of a complex sesterterpenoid, aleurodiscal. The key precursor of the Cope rearrangement was concisely synthesized from a known bicyclic starting material in 13 linear steps. Our approach highlighted a Van Leusen homologation reaction and an oxidative rearrangement of a tertiary carbinol.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.tetlet.2023.154662
This study reports a new synthetic approach leading to N-arylbenzo[d]thiazol-2-amine derivatives. Our synthetic method involves a S-alkylation reaction of various benzo[d]thiazole-2-thiols and 2-chloro-N-arylacetamides and a subsequent fragmentation step via Smiles rearrangement. This synthetic procedure is widely applicable, affords the N-arylbenzo[d]thiazol-2-amine derivatives in good to excellent yields, and uses nontoxic and less expensive chemicals under mild condition.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.tetlet.2023.154618
In this study, a formal synthesis of isoquinocyclinone is reported. Synthesis of key intermediate lactone 6, an intermediate in Koert's s total synthesis of isoquinocyclinone, was succeeded. The lactone 6 was synthesized by using our developed diazo-transfer reaction of anthranol with 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and alkoxycarbonylmethylation of diazoquinone as key reactions.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 356 | Science Citation Index Science Citation Index Expanded | Not |
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